molecular formula C19H23N3O4 B2508166 N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide CAS No. 877630-79-0

N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2508166
CAS No.: 877630-79-0
M. Wt: 357.41
InChI Key: LQOMGXFSPVGZKA-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a novel oxalamide derivative that has garnered attention due to its unique molecular structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a furan ring, and a morpholinoethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves the reaction of benzylamine with 2-(furan-2-yl)-2-morpholinoethyl oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product. After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The furan ring and morpholinoethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide
  • N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
  • N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

Uniqueness

N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide stands out due to the presence of the morpholinoethyl group, which imparts unique chemical properties and enhances its potential applications in various fields. The combination of the benzyl group, furan ring, and morpholinoethyl group makes it a versatile compound for scientific research.

Properties

IUPAC Name

N-benzyl-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-18(20-13-15-5-2-1-3-6-15)19(24)21-14-16(17-7-4-10-26-17)22-8-11-25-12-9-22/h1-7,10,16H,8-9,11-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOMGXFSPVGZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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